molecular formula C7H9N3O3 B138137 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid CAS No. 127958-00-3

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B138137
CAS No.: 127958-00-3
M. Wt: 183.16 g/mol
InChI Key: MLTOOLRXORLYOJ-UHFFFAOYSA-N
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Description

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H9N3O3 It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, a methoxymethyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and an amidine. For example, the reaction of ethyl acetoacetate with guanidine under basic conditions can yield a pyrimidine derivative.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction. This can be achieved by reacting the pyrimidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the pyrimidine derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Products may include 2-Amino-4-(formylmethyl)pyrimidine-5-carboxylic acid or 2-Amino-4-(carboxymethyl)pyrimidine-5-carboxylic acid.

    Reduction: Products may include 2-Amino-4-(methoxymethyl)pyrimidine-5-methanol or 2-Amino-4-(methoxymethyl)pyrimidine-5-aldehyde.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and function.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine derivatives.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may find applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 2-Amino-4-(methylthio)pyrimidine-5-carboxylic acid
  • 2-Amino-4-(hydroxymethyl)pyrimidine-5-carboxylic acid
  • 2-Amino-4-(ethylmethyl)pyrimidine-5-carboxylic acid

Comparison: 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOOLRXORLYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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